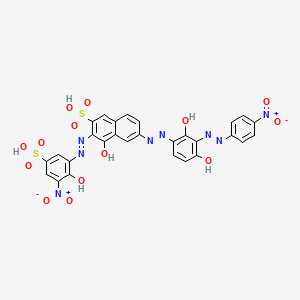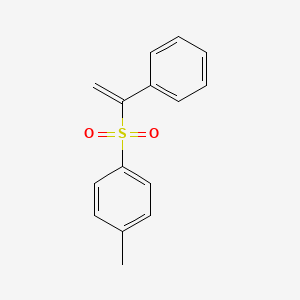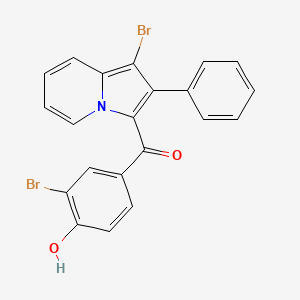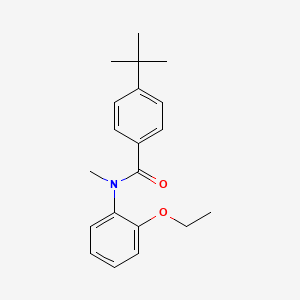
Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- is a complex organic compound with the molecular formula C21H23F2NO2. This compound is known for its unique chemical structure, which includes a benzamide core substituted with tert-butyl, ethoxyphenyl, and methyl groups. It is used in various scientific research applications due to its distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Applications De Recherche Scientifique
Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzamide, 4-(1,1-dimethylethyl)-N-(2-methoxyphenyl)-N-methyl-
- Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-ethyl-
- Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-propyl-
Uniqueness
Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and ethoxyphenyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
76277-13-9 |
|---|---|
Formule moléculaire |
C20H25NO2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
4-tert-butyl-N-(2-ethoxyphenyl)-N-methylbenzamide |
InChI |
InChI=1S/C20H25NO2/c1-6-23-18-10-8-7-9-17(18)21(5)19(22)15-11-13-16(14-12-15)20(2,3)4/h7-14H,6H2,1-5H3 |
Clé InChI |
FTLMFLGVWBXJSM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1N(C)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


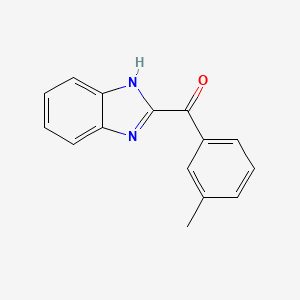
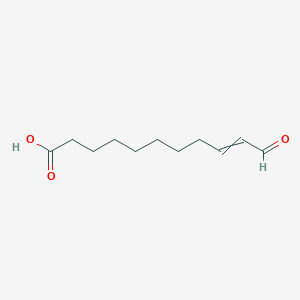
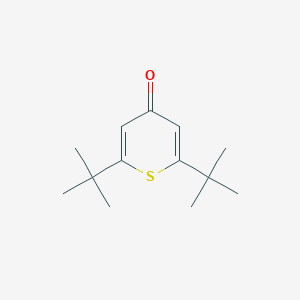
amino}butan-2-one](/img/structure/B14431802.png)
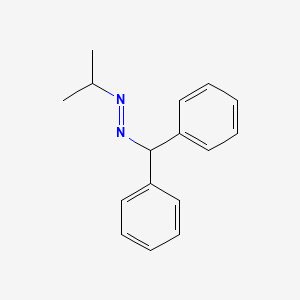
![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)


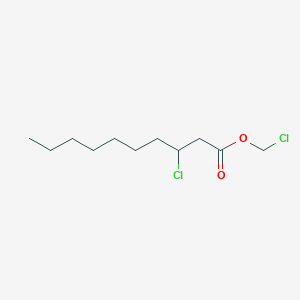
![disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)](/img/structure/B14431821.png)

